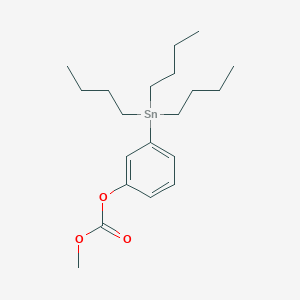
Methyl 3-(tributylstannyl)phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(tributylstannyl)phenyl carbonate is an organotin compound with the molecular formula C20H34O3Sn. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a tributylstannyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(tributylstannyl)phenyl carbonate can be synthesized through a multi-step process involving the stannylation of a phenyl carbonate precursor. One common method involves the reaction of methyl 3-bromophenyl carbonate with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(tributylstannyl)phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl carbonates.
Oxidation Reactions: Products include stannic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(tributylstannyl)phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds
Wirkmechanismus
The mechanism of action of methyl 3-(tributylstannyl)phenyl carbonate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Methyl phenyl carbonate: Lacks the tributylstannyl group and has different reactivity.
Tributyltin hydride: Used as a reagent in the synthesis of methyl 3-(tributylstannyl)phenyl carbonate.
Phenyl carbonates with other substituents: Such as methyl 3-bromophenyl carbonate, which serves as a precursor in the synthesis
Uniqueness: this compound is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and enables its use in specialized organic synthesis applications. This makes it a valuable compound in the toolkit of synthetic chemists .
Eigenschaften
CAS-Nummer |
198202-09-4 |
|---|---|
Molekularformel |
C20H34O3Sn |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
methyl (3-tributylstannylphenyl) carbonate |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c1-10-8(9)11-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
FCKOWYZYLPRGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
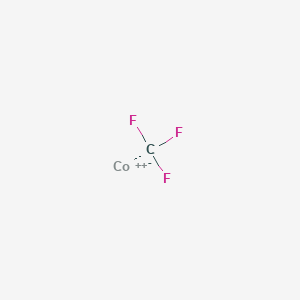
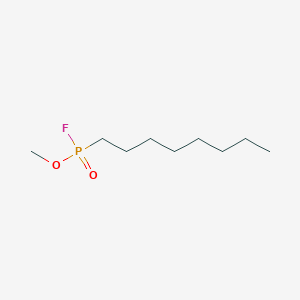
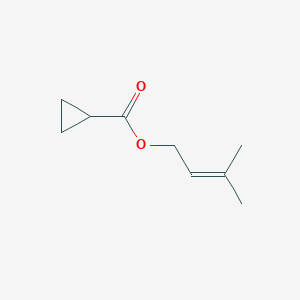
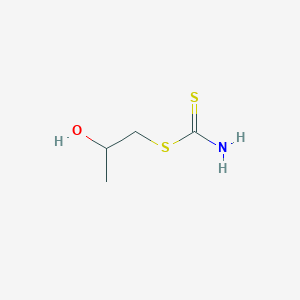
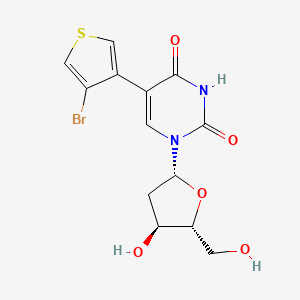
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

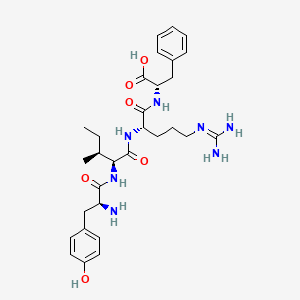
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
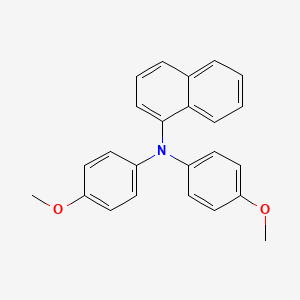
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
